Cas no 240489-98-9 (Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-)
Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-
- SCHEMBL1995318
- 2',6'-bis(trifluoromethyl)acetophenone
- 240489-98-9
- PJFHVTMHXYOAJP-UHFFFAOYSA-N
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- Inchi: 1S/C10H6F6O/c1-5(17)8-6(9(11,12)13)3-2-4-7(8)10(14,15)16/h2-4H,1H3
- InChI Key: PJFHVTMHXYOAJP-UHFFFAOYSA-N
- SMILES: C(=O)(C1=C(C(F)(F)F)C=CC=C1C(F)(F)F)C
Computed Properties
- Exact Mass: 256.03228378Da
- Monoisotopic Mass: 256.03228378Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000019-250mg |
2',6'-Bis(trifluoromethyl)acetophenone |
240489-98-9 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A015000019-500mg |
2',6'-Bis(trifluoromethyl)acetophenone |
240489-98-9 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A015000019-1g |
2',6'-Bis(trifluoromethyl)acetophenone |
240489-98-9 | 97% | 1g |
$1579.40 | 2023-09-02 |
Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-
Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-: A Comprehensive Overview
Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- (CAS No. 240489-98-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions. The presence of these trifluoromethyl groups imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis and material design.
The trifluoromethyl substituents on the phenyl ring are known for their strong electron-withdrawing effects. This characteristic significantly influences the reactivity and stability of the compound. Recent studies have highlighted the role of such substituents in enhancing the thermal stability and chemical resistance of materials derived from this compound. For instance, research published in *Advanced Materials* demonstrated that polymers incorporating Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- exhibit superior resistance to UV degradation and high-temperature environments.
One of the most notable applications of this compound is in the field of organic electronics. The trifluoromethyl groups contribute to the planarity of the aromatic ring, which is crucial for achieving efficient charge transport in organic semiconductors. A study conducted at Stanford University revealed that thin films fabricated using this compound exhibit enhanced carrier mobility, making them suitable for next-generation flexible electronics such as OLEDs and organic photovoltaics.
In addition to its electronic applications, Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- has also found utility in medicinal chemistry. Its unique structure allows for precise molecular targeting in drug design. Researchers at the University of Cambridge have utilized this compound as a scaffold for developing novel kinase inhibitors, demonstrating its potential in anticancer drug development.
The synthesis of Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- involves a multi-step process that typically begins with the bromination of a trifluoromethylarene precursor. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways. For example, a paper in *Nature Chemistry* reported the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high yield and purity.
From an environmental perspective, the stability and inertness of Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- make it an attractive candidate for use in sustainable materials. Its resistance to biodegradation ensures long-term performance in applications such as high-performance coatings and adhesives. Furthermore, its low toxicity profile has been validated in several recent toxicity studies, making it suitable for use in consumer products.
Looking ahead, ongoing research is focused on expanding the versatility of Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- by exploring its potential as a building block for advanced materials. Collaborative efforts between academic institutions and industry leaders are expected to unlock new applications in areas such as energy storage and biomedical engineering.
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